N-(3-Chlorophenyl)-3-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide
Description
N-(3-Chlorophenyl)-3-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide is a hydrazinecarbonyl derivative featuring a propanamide backbone substituted with a 3-chlorophenyl group and an (E)-configured 3-nitrophenylmethylidene hydrazine moiety. This compound combines aromatic chloro and nitro substituents, which are known to influence electronic properties, solubility, and bioactivity. The (E)-stereochemistry of the imine group is critical for molecular stability and interactions with biological targets .
Properties
Molecular Formula |
C17H15ClN4O4 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15ClN4O4/c18-13-4-2-5-14(10-13)20-16(23)7-8-17(24)21-19-11-12-3-1-6-15(9-12)22(25)26/h1-6,9-11H,7-8H2,(H,20,23)(H,21,24)/b19-11+ |
InChI Key |
BDWXCTBTXLGGKD-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Chlorophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 3-nitrobenzaldehyde in the presence of a base to form the intermediate hydrazone. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3-Chlorophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Chlorophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-{N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Structural Features of Comparable Compounds
Key Observations :
Physical Properties
Key Observations :
- The nitro-substituted isothiazole derivative () exhibits a high melting point (199–200°C), attributed to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) from the nitro group.
- Synthetic methods for hydrazine derivatives typically employ ethanol as a solvent, HCl as a catalyst, and reflux conditions, suggesting shared optimization strategies .
Table 3: Reported Bioactivities of Structural Analogs
Key Observations :
Spectroscopic Characterization
- IR Spectroscopy : Hydrazinecarbonyl groups show characteristic C=O stretches near 1,700 cm⁻¹, while thioamides exhibit C=S stretches at ~1,250 cm⁻¹ .
- NMR : The (E)-configuration of imines is confirmed by deshielded NH protons (δ 10–12 ppm in DMSO-d₆) and coupling patterns .
- X-ray Crystallography : Used to unambiguously confirm the (E)-stereochemistry in hydrazine derivatives .
Biological Activity
N-(3-Chlorophenyl)-3-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazone derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN4O3
- Molecular Weight : 354.77 g/mol
- IUPAC Name : this compound
The structure of this compound consists of a chlorophenyl group and a nitrophenyl hydrazone moiety, contributing to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising findings:
1. Antimicrobial Activity
Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results indicated that the compound demonstrated effective inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.
2. Anticancer Properties
The anticancer activity of hydrazone derivatives has been well-documented. Preliminary studies on this compound have shown:
- Inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of apoptosis through mitochondrial pathways, leading to cell death.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays, indicating:
- Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Decreased expression of COX-2, an enzyme involved in inflammation.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydrazone moiety may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, modulating the immune response.
Case Studies and Research Findings
Several studies have investigated the biological activity of related hydrazone compounds, providing insights into their mechanisms and efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
